Cas no 1578-96-7 ((1-Methyl-1H-indazol-3-yl)methanol)

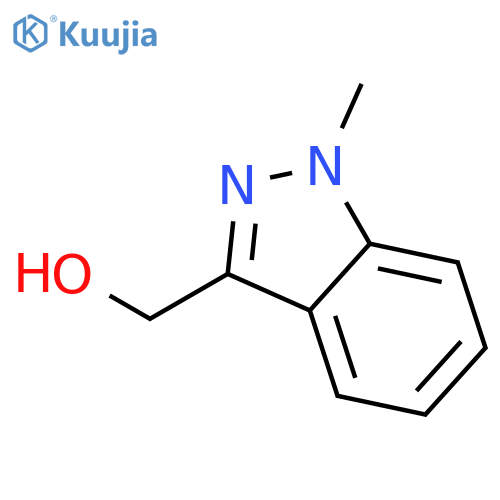

1578-96-7 structure

商品名:(1-Methyl-1H-indazol-3-yl)methanol

(1-Methyl-1H-indazol-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Methyl-1H-indazol-3-yl)methanol

- (1-methylindazol-3-yl)methanol

- 1H-Indazole-3-methanol,1-methyl-

- 3-(Hydroxymethyl)-1-methyl-1H-indazole

- 1H-Indazole-3-methanol,1-methyl

- 1-Methyl-3-hydroxymethylindazol

- 1H-Indazole-3-methanol, 1-methyl-

- 1-methyl-3-hydroxymethylindazole

- KMEYZHACDFMRCW-UHFFFAOYSA-N

- SBB087624

- RP02249

- PB23553

- (1-Methyl-1H-indazol-3-yl) methanol

- (1-methyl-1H-indazol-3-yl)methan-1-ol

- EN002390

- ST1100576

- DB-

- SCHEMBL1894540

- W-205815

- FT-0751592

- EN300-318380

- AKOS006344222

- (1-methyl-1H-indazol-3-yl)methanol, AldrichCPR

- DTXSID60428165

- SY064554

- MFCD08060470

- AS-33757

- CS-0053653

- AMY33646

- 1578-96-7

- DB-010088

-

- MDL: MFCD08060470

- インチ: 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3

- InChIKey: KMEYZHACDFMRCW-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])[H])N=1

計算された属性

- せいみつぶんしりょう: 162.07900

- どういたいしつりょう: 162.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 38

じっけんとくせい

- 密度みつど: 1.226

- ふってん: 128

- フラッシュポイント: 154.791°C

- 屈折率: 1.622

- PSA: 38.05000

- LogP: 1.06560

(1-Methyl-1H-indazol-3-yl)methanol セキュリティ情報

(1-Methyl-1H-indazol-3-yl)methanol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-Methyl-1H-indazol-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318380-1.0g |

(1-methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX387-50mg |

(1-Methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 95+% | 50mg |

156.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX387-200mg |

(1-Methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 95+% | 200mg |

378.0CNY | 2021-07-10 | |

| Key Organics Ltd | AS-33757-1G |

(1-methyl-1h-indazol-3-yl)methanol |

1578-96-7 | >95% | 1g |

£260.00 | 2025-02-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M23900-250mg |

(1-Methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 95% | 250mg |

¥156.0 | 2024-07-19 | |

| Key Organics Ltd | AS-33757-10MG |

(1-methyl-1h-indazol-3-yl)methanol |

1578-96-7 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03645-50G |

(1-methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 97% | 50g |

¥ 13,305.00 | 2023-04-07 | |

| Enamine | EN300-318380-10.0g |

(1-methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 10.0g |

$4299.0 | 2023-02-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03645-5G |

(1-methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 97% | 5g |

¥ 2,494.00 | 2023-04-07 | |

| eNovation Chemicals LLC | D495720-1G |

(1-methyl-1H-indazol-3-yl)methanol |

1578-96-7 | 97% | 1g |

$165 | 2024-05-23 |

(1-Methyl-1H-indazol-3-yl)methanol 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1578-96-7 ((1-Methyl-1H-indazol-3-yl)methanol) 関連製品

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1578-96-7)(1-Methyl-1H-indazol-3-yl)methanol

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):312.0/521.0/1041.0/1666.0